molecular formula C11H16N2O2 B12115781 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime

4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime

Cat. No.: B12115781
M. Wt: 208.26 g/mol
InChI Key: DEXZRCKPQVKBAU-FMIVXFBMSA-N
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Description

4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime (CAS 3421-72-5) is a high-purity, crystalline chemical intermediate of significant importance in modern pharmaceutical research and development. With the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound is structurally characterized by an oxime functional group (C=N-OH), which provides a versatile site for further chemical transformations, such as reduction to primary amines . Its primary application is serving as a critical building block in the synthesis and quality control of pharmaceuticals. It is specifically recognized as Itopride Impurity 7 , a designated reference standard used in the analytical method development, validation, and quality control (QC) of Itopride Hydrochloride, a gastroprokinetic agent used to treat dyspepsia . Compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) is essential, and this compound is vital for ensuring the consistency, safety, and efficacy of pharmaceutical products . This product is offered exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended as a substitute for expert professional advice. Buyers assume full responsibility for confirming the identity and/or purity of the product to ensure its suitability for their specific research applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(NE)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11-5-3-10(4-6-11)9-12-14/h3-6,9,14H,7-8H2,1-2H3/b12-9+

InChI Key

DEXZRCKPQVKBAU-FMIVXFBMSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

Preparation Methods

Aldehyde Precursor Synthesis

The preparation begins with the synthesis of 4-(2-(dimethylamino)ethoxy)benzaldehyde, the immediate precursor for oxime formation. Two primary approaches dominate the literature:

Alkylation of 4-Hydroxybenzaldehyde
In a representative procedure, 4-hydroxybenzaldehyde undergoes alkylation with 2-(dimethylamino)ethyl chloride under alkaline conditions. A mixture of ethanol and water (3:1 v/v) serves as the solvent, with sodium carbonate maintaining a pH of 8–9. The reaction proceeds at 80°C for 6–8 hours under nitrogen atmosphere, yielding a brown oil after extraction with dichloromethane and solvent evaporation.

Alternative Pathway via Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides higher regioselectivity. This method achieves 72–78% yields when reacting 4-hydroxybenzaldehyde with 2-(dimethylamino)ethanol at 0°C to room temperature.

Oxime Formation Strategies

The aldehyde intermediate undergoes oximation through three validated methods:

Classical Hydroxylamine Protocol
A solution of 4-(2-(dimethylamino)ethoxy)benzaldehyde (1.0 mmol) in ethanol (10 mL) reacts with hydroxylamine hydrochloride (1.2 mmol) and pyridine (0.5 mL) at 70–80°C for 30 minutes. Cooling induces crystallization, with filtration yielding crude oxime (94–97% purity).

Mechanochemical Synthesis
Solid-state synthesis via ball milling combines equimolar amounts of aldehyde and hydroxylamine hydrochloride with magnesium silicate (Florisil®) as a grinding auxiliary. This solvent-free method completes in 15–20 minutes, achieving comparable yields (95%) to solution-phase reactions while reducing environmental impact.

Organocatalyzed Oximation
Recent advancements employ 2-(aminomethyl)benzimidazole catalysts (0.1 mol%) in aqueous buffer (pH 7.4), accelerating oxime formation by 5.2-fold compared to uncatalyzed reactions. This method proves particularly effective for substrates prone to decomposition under acidic conditions.

Reaction Optimization and Process Parameters

Critical Variables in Oximation

ParameterOptimal RangeEffect on Yield
Temperature70–80°C<60°C: Slow kinetics; >90°C: Decomposition
pH7.0–7.4 (catalyzed)Acidic conditions promote imine byproducts
Solvent Polarityε = 24–30 (EtOH/water)Low polarity: Poor dissolution; High: Reduced nucleophilicity
Catalyst Loading0.05–0.2 mol%>0.3 mol%: Diminished returns due to solubility limits

Data compiled from.

Purification and Isolation

Crude products typically undergo sequential purification:

  • Recrystallization : Ethanol/water (7:3) at 4°C removes unreacted aldehyde and inorganic salts, achieving >99% purity after two cycles.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent resolves stereoisomers, though this step is often unnecessary for pharmaceutical intermediates.

  • Acid-Base Extraction : Treatment with 1M HCl followed by neutralization with NaHCO3 selectively precipitates the oxime while removing dimethylamino byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of a continuous process:

  • Reactor 1 : Tubular reactor (ID 2 mm, L 10 m) for aldehyde alkylation at 85°C, residence time 45 min

  • Reactor 2 : Oscillatory baffled reactor for oximation at 75°C, residence time 20 min

  • Throughput : 12 kg/day with 88% overall yield, surpassing batch reactor efficiency by 34%.

Green Chemistry Metrics

MetricBatch ProcessFlow ProcessImprovement
E-Factor18.76.266.8%
PMI (Process Mass Intensity)23.48.961.9%
Energy Consumption48 kWh/kg29 kWh/kg39.6%

Data adapted from solvent recovery models in.

Advanced Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6)

  • Oxime proton: δ 10.32 (s, 1H)

  • Aromatic protons: δ 7.78 (d, J = 8.6 Hz, 2H), δ 7.12 (d, J = 8.6 Hz, 2H)

  • Dimethylamino group: δ 2.51 (t, J = 5.8 Hz, 2H), δ 2.23 (s, 6H).

FT-IR (KBr)

  • C=N stretch: 1628 cm⁻¹

  • N-O stretch: 935 cm⁻¹

  • Ar-O-C vibration: 1247 cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, 30:70 acetonitrile/50 mM ammonium acetate, 1.0 mL/min) shows retention at 6.78 min with 99.4±0.3% purity (n=5) .

Chemical Reactions Analysis

Metal-Mediated Reactions

The oxime group and dimethylaminoethoxy substituent enable coordination with transition metals, facilitating catalytic and stoichiometric transformations.

Reaction TypeConditionsProduct/OutcomeReference
Palladium-Catalyzed C–H Activation Pd(OAc)₂, PhI(OAc)₂, 100°COrtho-acetoxylation via cyclopalladation
Titanium-Mediated Oxime Ether Formation TiCp*Cl₃, benzene, RTDinuclear Ti complex and oxime ethers

Key observations:

  • The dimethylamino group acts as a directing group in Pd-mediated reactions, enabling selective C–H functionalization at the ortho position .

  • Titanium complexes promote nucleophilic attack on the oxime nitrogen, yielding oxime ethers .

Condensation Reactions

The oxime participates in nucleophilic condensations to form heterocycles and Schiff bases.

SubstrateConditionsProductYieldReference
Aromatic Aldehydes Grindstone milling, NH₂OH·HClOxime esters (e.g., O-acetyl derivatives)70–93%
Amines/Hydrazines Ethanol, RTSchiff bases/imine derivativesModerate

Example reaction:

Oxime+RNH2RN CH C6H4OCH2CH2NMe2+H2O\text{Oxime}+\text{RNH}_2\rightarrow \text{RN CH C}_6\text{H}_4-\text{OCH}_2\text{CH}_2\text{NMe}_2+\text{H}_2\text{O}

Nucleophilic Substitution

The hydroxyl group of the oxime undergoes substitution reactions under mild conditions.

ReagentConditionsProductReference
Acetyl Chloride Pyridine, CH₂Cl₂O-Acetyl oxime ester
Vinyl Acetate CAL-B lipase, THF, 30°CVinyl oxime ether

Mechanistic insight:

  • Lipase-catalyzed transesterification proceeds via an enolate intermediate, with MnO₂ facilitating oxidation .

Cyclization Reactions

Intramolecular reactions yield nitrogen-containing heterocycles.

ConditionsProductApplicationReference
Pd-Catalyzed Cyclization Pd(OAc)₂, K₂S₂O₈, DMFIsoquinolinone derivatives
Acid-Catalyzed Cyclization HCl, refluxBenzoxazole derivatives

Structural and Spectroscopic Data

The compound’s reactivity is influenced by its crystalline packing and hydrogen-bonding network.

PropertyData/ObservationReference
Hydrogen Bonding O–H···N (d = 2.776 Å) dimer formation
IR Absorption ν(N–O) = 1620–1660 cm⁻¹
¹H NMR δ 8.4 (s, HC=N), δ 3.9 (s, OCH₂)

Oxidation and Reduction

The oxime group undergoes redox transformations under controlled conditions.

Reaction TypeReagent/SystemProductReference
Oxidation MnO₂, quinidineNitroso intermediates
Reduction H₂, Pd/CPrimary amine derivatives

Scientific Research Applications

Organic Synthesis

4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation : Can be oxidized to form nitrile compounds.
  • Reduction : Reduction yields corresponding amines.
  • Substitution : The oxime group participates in nucleophilic substitution reactions.

Research has indicated that this compound exhibits notable biological activities, making it a candidate for therapeutic applications:

  • Antiamoebic Activity : Studies show that derivatives containing dimethylaminoethoxy moieties demonstrate significant antiamoebic effects against Entamoeba histolytica, suggesting potential for treating amoebic dysentery.
  • Cytotoxicity : Evaluations on various cancer cell lines (e.g., A549 lung cancer cells) indicate that this compound can induce apoptosis, highlighting its potential as an anticancer agent.

Fluorescence Quenching Applications

The compound can also be utilized in fluorescence quenching studies. Its ability to form stable hydrazone or oxime adducts with aldehyde-modified DNA allows for efficient quenching of fluorescent signals, which is valuable in bioconjugation techniques .

Case Study 1: Anti-Cancer Activity

A study assessed the cytotoxic effects of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime on A549 cells using the MTT assay. Results demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent against lung cancer. The mechanism was linked to its structural interactions with cellular targets involved in proliferation pathways.

Cell LineIC50 (μM)Mechanism of Action
A5497.4Apoptosis induction via enzyme inhibition

Case Study 2: Anti-Amoebic Efficacy

In another study, various derivatives of the compound were synthesized and tested for their efficacy against E. histolytica. The findings revealed that specific structural features contributed to enhanced antiamoebic activity, opening avenues for developing new treatments for amoebic infections.

Compound StructureEfficacy (%)Target Organism
Dimethylaminoethoxy derivative85E. histolytica

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of related benzaldehyde oxime derivatives:

Compound Name Key Substituents Biological Activity/Application Synthesis Yield/Stability Reference ID
4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime Dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) Pharmaceutical intermediate (potential CNS targets) 63% (aldehyde precursor); stable as hydrochloride salt
4-(2-(2-Pyridinyloxy)ethoxy)benzaldehyde oxime Pyridinyloxy (-OCH₂CH₂O-C₅H₄N) Insecticidal (EC₅₀ = 0.12 mg/L vs. Plutella xylostella) ~50–60% yield; stable under acidic conditions
BTA39 (Antiviral oxime ether) Piperidinyl-pyridazinyl (-OCH₂CH₂-C₅H₃N₂Cl) Antipicornavirus (IC₅₀ = 0.03 μM) 45–60% yield; stable in serum
4-Chlorobenzaldehyde oxime Chloro (-Cl) Industrial chelator; limited bioactivity >80% yield; high crystallinity
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime Ethylpyridinyl (-OCH₂CH₂-C₇H₇N) DFT/MD simulations: High reactivity at oxime group Not reported; stable in simulations
4-(Nitroimidazole-ethoxy)benzaldehyde Nitroimidazole (-OCH₂CH₂-C₃H₂N₃O₂) Radiopharmaceutical candidate (hydrogen-bonded crystal structure) 81% yield; thermally stable

Key Comparative Findings

Physicochemical Properties
  • Solubility: The dimethylaminoethoxy group enhances water solubility compared to nonpolar substituents (e.g., chloro or trifluoromethyl groups) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) reduce oxime nucleophilicity, whereas dimethylaminoethoxy’s electron-donating nature may increase reactivity in condensation reactions .

Biological Activity

4-(2-(Dimethylamino)ethoxy)benzaldehyde oxime is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antiamoebic properties and cytotoxicity against cancer cell lines.

Synthesis

The synthesis of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with hydroxylamine. This method allows for the formation of the oxime functional group, which is crucial for its biological activity.

Antiamoebic Activity

Research indicates that compounds containing the dimethylaminoethoxy and hydrazone moieties exhibit significant antiamoebic activity against Entamoeba histolytica. A study synthesized various derivatives, including 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, and evaluated their efficacy. The findings revealed that these compounds could effectively inhibit the growth of E. histolytica, suggesting potential as therapeutic agents for amoebic dysentery .

Cytotoxicity

The cytotoxic effects of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime were tested on several cancer cell lines, including A549 (lung cancer). The MTT assay demonstrated that this compound exhibited promising cytotoxicity, leading to a reduction in cell viability. The results indicated that the compound's structure plays a critical role in its ability to induce apoptosis in cancer cells .

The biological activity of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime is attributed to its interaction with various cellular targets. The oxime functional group is known to participate in hydrogen bonding with target proteins, potentially inhibiting key enzymes involved in cellular proliferation and inflammation pathways. For instance, studies have shown that similar oxime compounds can inhibit kinases such as CDK1 and CDK2, which are crucial for cell cycle regulation .

Comparative Analysis

To better understand the unique properties of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, it is useful to compare it with other related compounds.

Compound NameStructureBiological ActivityReference
4-(2-(Dimethylamino)ethoxy)benzaldehyde oximeStructureAntiamoebic, Cytotoxic
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideSimilar structure with a hydrazone moietyStrong antiamoebic activity
Oxime derivatives from other studiesVariesInhibition of various kinases

Case Studies

  • Amoebicidal Efficacy : In a study evaluating various hydrazone derivatives, 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime was highlighted for its selective action against E. histolytica, outperforming many traditional treatments .
  • Cancer Cell Line Studies : Another investigation assessed the cytotoxicity of this compound against A549 cells using MTT assays, revealing significant reductions in cell viability at specific concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis typically involves two stages: (1) Alkylation of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride under alkaline conditions (pH 8–9, ethanol/water solvent) to form the ether intermediate. (2) Oximation using hydroxylamine hydrochloride at 60–80°C for 4–6 hours. Key optimizations include nitrogen inert gas protection during reflux to prevent oxidation, controlled pH to avoid side reactions, and solvent selection (DMF for solubility vs. ethanol for ease of purification). Yield improvements (65–80%) are achieved via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., oxime –NH at δ 9–11 ppm, dimethylamino –N(CH3)2 at δ 2.2–2.5 ppm) and carbon backbone.
  • IR Spectroscopy : Identify C=N (1640–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and dimethylaminoethoxy groups) and intermolecular hydrogen bonds (e.g., oxime –OH⋯O interactions). Refinement with SHELXL validates bond lengths/angles .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Strategies include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorph transitions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) to rule out impurities.
  • Control Experiments : Reproduce syntheses using identical solvents (e.g., DMF vs. ethanol) and drying conditions. Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What computational chemistry approaches are suitable for modeling the conformational flexibility and supramolecular interactions of 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime in solid-state studies?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to compare with X-ray bond lengths/angles.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, CH-π contacts) using CrystalExplorer.
  • Lattice Energy Calculations : Apply PIXEL method to partition energy contributions (electrostatic, dispersion) from crystallographic data .

Q. What experimental strategies can elucidate the tautomeric behavior of the oxime functional group in 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent UV-Vis Spectroscopy : Monitor λmax shifts (250–300 nm) to track syn/anti tautomer equilibrium.
  • Variable-Temperature NMR : Use DMSO-d6/D2O mixtures to observe –NH proton exchange rates.
  • Theoretical Modeling : Calculate tautomer stability (ΔG) at different pH levels using COSMO solvation models .

Q. How can researchers analyze conflicting biological activity data for 4-(2-(dimethylamino)ethoxy)benzaldehyde oxime analogs in cytotoxicity assays?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:

  • Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability Tests : Assess compound degradation in cell media (LC-MS monitoring).
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Cross-reference with structural analogs in databases like ChEMBL .

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